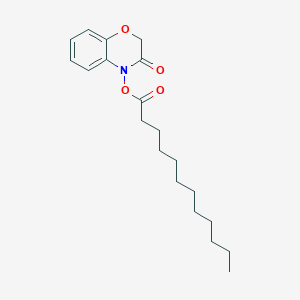
4-(Dodecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dodecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a benzoxazinone core structure with a dodecanoyloxy substituent at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
-
Formation of the Benzoxazinone Core: : The benzoxazinone core can be synthesized through a cyclization reaction of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with carbonyl compounds under acidic or basic conditions to form the benzoxazinone ring.
-
Introduction of the Dodecanoyloxy Group: : The dodecanoyloxy group can be introduced through an esterification reaction. This involves the reaction of the benzoxazinone core with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dodecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazinone derivatives.
Substitution: The dodecanoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated benzoxazinone derivatives.
Reduction: Reduced benzoxazinone derivatives.
Substitution: Substituted benzoxazinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Dodecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on the cell surface, triggering signaling pathways that result in biological effects.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular responses.
Comparación Con Compuestos Similares
4-(Dodecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can be compared with other similar compounds, such as:
4H-Chromenes: These compounds have a similar core structure but differ in the substituents attached to the ring. They are known for their diverse biological activities and are used in various applications.
Benzothiadiazoles: These compounds have a similar benzoxazinone core but contain sulfur atoms. They are used as fluorescent probes and in materials science.
Uniqueness
List of Similar Compounds
- 4H-Chromenes
- Benzothiadiazoles
- 4-Oxo-4H-1-benzopyran-3-carboxaldehydes
Propiedades
Número CAS |
918639-55-1 |
|---|---|
Fórmula molecular |
C20H29NO4 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
(3-oxo-1,4-benzoxazin-4-yl) dodecanoate |
InChI |
InChI=1S/C20H29NO4/c1-2-3-4-5-6-7-8-9-10-15-20(23)25-21-17-13-11-12-14-18(17)24-16-19(21)22/h11-14H,2-10,15-16H2,1H3 |
Clave InChI |
FFCHFZKUBYJPST-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)ON1C(=O)COC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


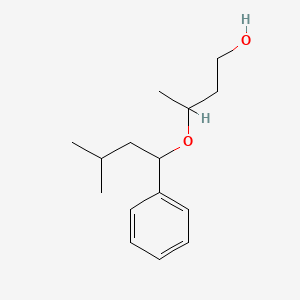


![5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12604166.png)
![Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate](/img/structure/B12604171.png)
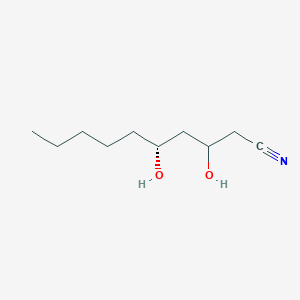
![N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B12604193.png)
![4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid](/img/structure/B12604197.png)
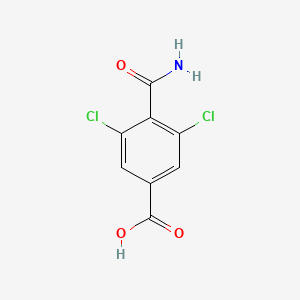
![(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one](/img/structure/B12604205.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
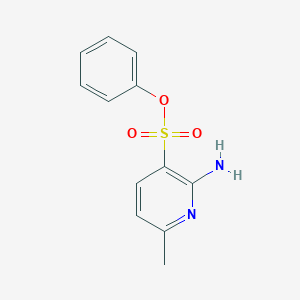
![[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12604237.png)
